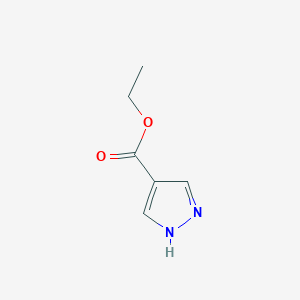

Ethyl-4-Pyrazolcarboxylat

Übersicht

Beschreibung

Ethyl 4-pyrazolecarboxylate derivatives are a class of compounds that have been extensively studied due to their diverse applications in medicinal chemistry and as building blocks in organic synthesis. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carboxylate group attached to the ethyl group.

Synthesis Analysis

The synthesis of ethyl 4-pyrazolecarboxylate derivatives involves various strategies, including cyclocondensation reactions, Claisen condensation, and multi-component reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another approach involved the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce new compounds with high regioselectivity . Additionally, a four-component reaction was employed to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating the versatility of these compounds in multi-component synthetic processes .

Molecular Structure Analysis

The molecular structures of ethyl 4-pyrazolecarboxylate derivatives have been elucidated using various spectroscopic methods, including NMR, mass spectrometry, UV-Vis, and X-ray crystallography. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Similarly, X-ray diffraction was used to determine the unexpected structures of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .

Chemical Reactions Analysis

Ethyl 4-pyrazolecarboxylate derivatives participate in various chemical reactions, including cross-coupling reactions, diazotization, and cyclization. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could further undergo cyclization to form condensed pyrazoles . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-pyrazolecarboxylate derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of properties, such as solubility, melting points, and stability, which are essential for their applications. The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were studied using HPLC, X-ray, FT-IR, NMR, and MS to understand their structural and spectroscopic characteristics . The antioxidant properties of a novel pyrazole derivative were evaluated in vitro, demonstrating the potential biological activities of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthese von Dicarbonsäurederivaten von Bis(pyrazol-1-yl)alkanen

Ethyl-4-Pyrazolcarboxylat wird bei der Synthese von Dicarbonsäurederivaten von Bis(pyrazol-1-yl)alkanen verwendet . Dies beinhaltet die Reaktion von Ethyl-4-Pyrazolcarboxylaten mit Dibromoalkanen in einem superbasischen Medium (Kalihydroxid-Dimethylsulfoxid). Diese Methode eignet sich für die Herstellung von Bis(4-carboxypyrazol-1-yl)alkanen mit sowohl kurzen als auch langen Linkern, unabhängig von der Substitution in den Positionen 3 und 5 der Pyrazolringe .

Bausteine für metallorganische Gerüste

Die aus der obigen Synthese erhaltenen Dicarbonsäuren sind als potentielle Bausteine für metallorganische Gerüste interessant . Diese Gerüste haben Anwendungen in der Gasspeicherung, -trennung und -katalyse.

Herstellung von 4-Chlormethylpyrazol

This compound wird bei der Herstellung von 4-Chlormethylpyrazol verwendet . Diese Verbindung hat potentielle Anwendungen bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.

Kupfer-Diamin-katalysierte N-Arylierungsreaktion

This compound wird als Ausgangsmaterial in einer Kupfer-Diamin-katalysierten N-Arylierungsreaktion verwendet . Diese Reaktion ist ein wichtiger Schritt bei der Synthese verschiedener biologisch aktiver Verbindungen.

Synthese von Isoxazol-4-Carbonsäurederivaten

This compound wird zur Synthese von Isoxazol-4-Carbonsäurederivaten verwendet . Diese Derivate haben potentielle Anwendungen in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten.

Synthese von Isoxazol-3,5-Dicarboxamiden

This compound wird auch für die Synthese von Isoxazol-3,5-Dicarboxamiden verwendet . Diese Verbindungen werden als Herbizide eingesetzt, was die Rolle von this compound in der agrochemischen Forschung zeigt.

Safety and Hazards

Ethyl 4-pyrazolecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

ethyl 1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACZQOKEFKFNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

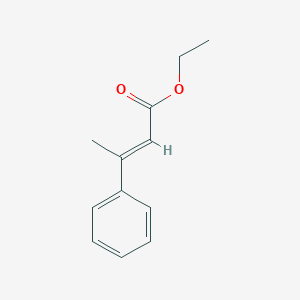

Canonical SMILES |

CCOC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191062 | |

| Record name | 4-Acetylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37622-90-5 | |

| Record name | Ethyl 1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37622-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

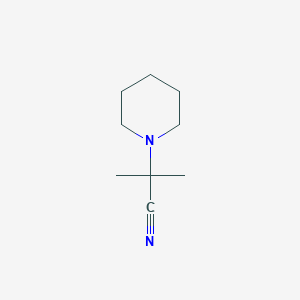

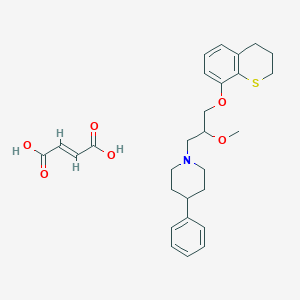

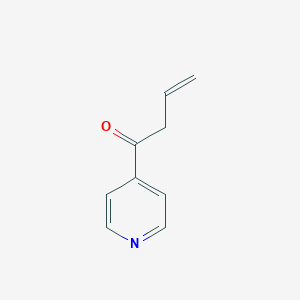

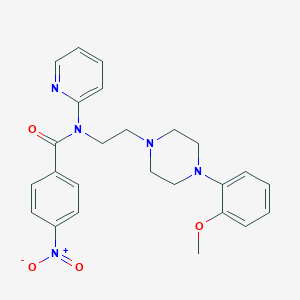

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)